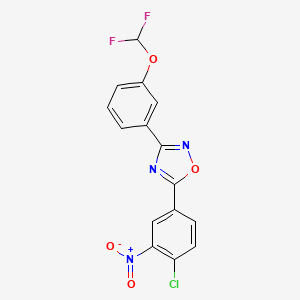
N-benzyl-1-(1H-imidazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(1H-imidazol-2-yl)ethanamine: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzyl-1-(1H-imidazol-2-yl)ethanamine can undergo oxidation reactions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-Benzyl-1H-imidazol-2-yl)methanol
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and enhances its binding affinity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N-benzyl-1-(1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14) |
Clave InChI |
WZKUWQXJNOPQCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


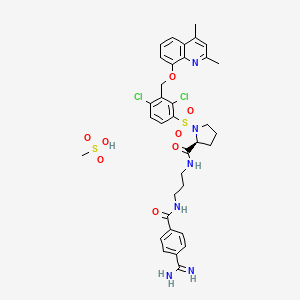
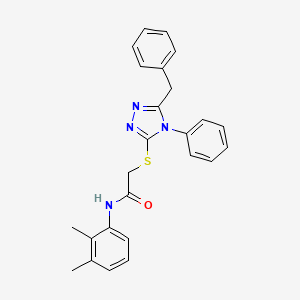

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
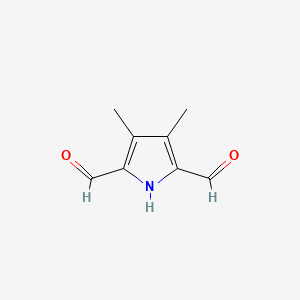
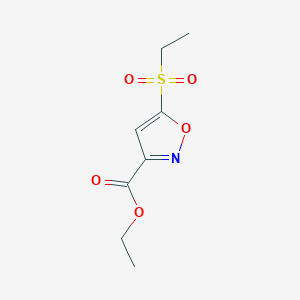
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
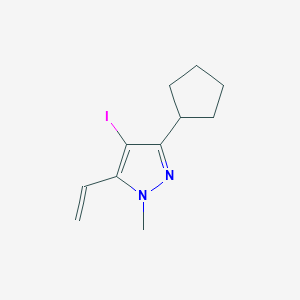
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
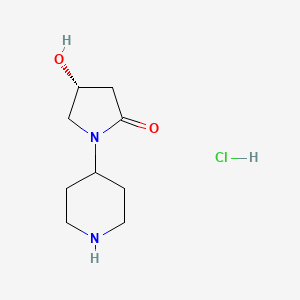
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
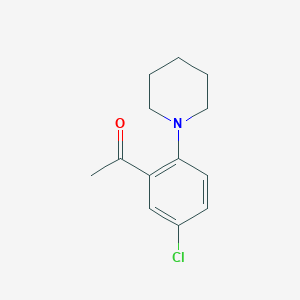
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
